molecular formula C16H13BrO3 B14106582 3-(2-((3-Bromobenzyl)oxy)phenyl)acrylic acid

3-(2-((3-Bromobenzyl)oxy)phenyl)acrylic acid

Cat. No.: B14106582
M. Wt: 333.18 g/mol
InChI Key: VRMAVMYHDUTYGJ-UHFFFAOYSA-N
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Description

3-(2-((3-Bromobenzyl)oxy)phenyl)acrylic acid is a synthetic cinnamic acid derivative designed for advanced pharmaceutical and medicinal chemistry research. This compound features a brominated benzyloxy group attached to the phenyl ring of the cinnamic acid scaffold, a structure known to be significant in the development of bioactive molecules. Cinnamic acids are an important group of natural products recognized for their plethora of biological activities, which include anti-inflammatory and antioxidant properties . The structural motif of substituting the benzyloxy group with halogens like bromine is a common strategy in drug design to influence the compound's lipophilicity, molar volume, and overall interaction with biological targets . Research on highly analogous compounds has demonstrated that such cinnamic acid derivatives can serve as versatile precursors or core structures for developing more potent hybrid molecules. For instance, a closely related cinnamic acid was used as a key intermediate in the synthesis of a glycine hybrid ester, which exhibited high selective cyclooxygenase-2 (COX-2) inhibitory activity (IC50 = 6 µM) . This suggests potential application for this compound in the design of novel anti-inflammatory agents. Furthermore, related cinnamic acid derivatives have been extensively studied as multi-target agents against oxidative stress and inflammation, showing remarkable inhibition of lipid peroxidation and potent lipoxygenase (LOX) inhibitory activities, with IC50 values as low as 7.4 µM . These compounds are also investigated for their potential in anticancer research, with mechanisms that may include the induction of apoptosis and modulation of cell signaling pathways . The compound is intended for research purposes only, strictly within the fields of organic synthesis, drug discovery, and biochemical assay development. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers can utilize this chemical as a building block for creating novel hybrids or as a reference standard in biological screening for antioxidant and anti-inflammatory activity.

Properties

Molecular Formula

C16H13BrO3

Molecular Weight

333.18 g/mol

IUPAC Name

3-[2-[(3-bromophenyl)methoxy]phenyl]prop-2-enoic acid

InChI

InChI=1S/C16H13BrO3/c17-14-6-3-4-12(10-14)11-20-15-7-2-1-5-13(15)8-9-16(18)19/h1-10H,11H2,(H,18,19)

InChI Key

VRMAVMYHDUTYGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)OCC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 3-(2-Hydroxyphenyl)acrylate

The foundational step involves constructing the α,β-unsaturated ester core via a Knoevenagel condensation. Reacting 2-hydroxybenzaldehyde with methyl malonate in the presence of a catalytic base (e.g., piperidine) yields methyl 3-(2-hydroxyphenyl)acrylate. This reaction proceeds via deprotonation of the active methylene group in malonate, nucleophilic attack on the aldehyde, and subsequent dehydration to form the conjugated system.

Reaction Conditions :

  • Solvent: Ethanol or toluene
  • Temperature: Reflux (80–110°C)
  • Yield: ~70–85%

Alkylation with 3-Bromobenzyl Bromide

The phenolic hydroxyl group is alkylated using 3-bromobenzyl bromide under Williamson ether synthesis conditions. Deprotonation of the phenol with potassium carbonate in acetone generates a phenoxide ion, which displaces the bromide in an SN2 mechanism.

Optimized Parameters :

  • Base: K₂CO₃ (2.5 equiv)
  • Solvent: Acetone
  • Temperature: 56°C (5 hours)
  • Yield: ~65–75%

Mechanistic Consideration :
The use of a polar aprotic solvent enhances nucleophilicity of the phenoxide, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve reaction efficiency in biphasic systems.

Saponification to Carboxylic Acid

The methyl ester is hydrolyzed to the carboxylic acid using aqueous potassium hydroxide.

Procedure :

  • Reflux in methanol/water (1:1) with KOH (2 equiv) for 12–24 hours.
  • Acidification with HCl precipitates the product.
  • Yield: >90% after recrystallization.

Wittig Reaction and Subsequent Functionalization

Preparation of Methyl 3-(2-Methylphenyl)acrylate

A Wittig reaction between 2-methylbenzaldehyde and methyl (triphenylphosphoranylidene)acetate forms the α,β-unsaturated ester. The ylide attacks the aldehyde, yielding the (E)-configured product predominantly.

Key Conditions :

  • Solvent: Tetrahydrofuran (THF)
  • Temperature: Room temperature
  • Yield: ~80%

Bromination of the Methyl Group

Radical bromination of the 2-methyl substituent using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) generates the bromomethyl intermediate.

Optimization :

  • Light source or thermal initiation (70–80°C)
  • Solvent: Carbon tetrachloride
  • Yield: ~50–60%

Etherification with 3-Bromobenzyl Alcohol

Substituting the bromomethyl group with 3-bromobenzyl alcohol under basic conditions forms the desired ether linkage.

Reaction Protocol :

  • Base: K₂CO₃ (3.0 equiv)
  • Solvent: Acetone
  • Temperature: 56°C (8 hours)
  • Yield: ~55%

Direct Coupling via Mitsunobu Reaction

Mitsunobu Ether Synthesis

The Mitsunobu reaction offers an alternative route for ether formation, bypassing pre-halogenation steps. 2-Hydroxyphenyl acrylic acid ester reacts with 3-bromobenzyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Advantages :

  • Stereospecificity and high functional group tolerance
  • Mild conditions (room temperature, 12–24 hours)

Limitations :

  • Cost and purification challenges due to phosphine oxide byproducts

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Knoevenagel-Williamson High scalability; minimal side reactions Requires bromobenzyl bromide synthesis 65–75
Wittig-Bromination Avoids pre-functionalized aldehydes Low bromination efficiency 50–60
Mitsunobu Stereochemical control Expensive reagents; complex purification 60–70

Chemical Reactions Analysis

Types of Reactions

3-(2-((3-Bromobenzyl)oxy)phenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of various substituted phenylacrylic acids.

Scientific Research Applications

3-(2-((3-Bromobenzyl)oxy)phenyl)acrylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-((3-Bromobenzyl)oxy)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with enzymes and receptors, modulating their activity. The phenylacrylic acid moiety can undergo various biochemical transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences among related compounds:

Compound Name Substituents Key Structural Features
3-(2-((3-Bromobenzyl)oxy)phenyl)acrylic acid 3-Bromobenzyloxy at phenyl 2-position Bromine (meta), benzyloxy group, acrylic acid
3-(4-((4-Bromobenzyl)oxy)phenyl)acrylic acid 4-Bromobenzyloxy at phenyl 4-position Bromine (para), positional isomer of target compound
3-(3-Bromophenyl)acrylic acid (m-Bromocinnamic acid) Bromine at phenyl 3-position No benzyloxy group; simpler halogenated derivative
3-(3-Chlorophenyl)acrylic acid Chlorine at phenyl 3-position Chlorine instead of bromine; smaller halogen
3-[3-(2-Oxo-2-phenyl-ethoxy)-phenyl]-acrylic acid 2-Oxo-2-phenylethoxy at phenyl 3-position Ketone-containing substituent
2-Methyl-3-(3-methylphenyl)acrylic acid Methyl groups at acrylic acid α-carbon and phenyl 3-position Non-halogenated; steric effects from methyl groups

Key Observations :

  • Halogen Position : Para-substituted bromine (e.g., 4-bromobenzyloxy in ) may enhance electronic effects compared to meta-substituted analogues, influencing reactivity in Michael additions or cyclizations .
  • Benzyloxy vs.
  • Halogen Type : Chlorine (smaller, less polarizable) in 3-(3-chlorophenyl)acrylic acid may reduce steric hindrance compared to bromine, altering binding affinities in biological systems.

Physical and Spectral Properties

  • Melting Points: 3-[3-(2-Oxo-2-phenyl-ethoxy)-phenyl]-acrylic acid: 139–141°C (recrystallized from methanol) . 2-Methyl-3-(3-methylphenyl)acrylic acid: 321 K (ethanol recrystallization) . Target compound: Not reported, but analogues with bulky substituents (e.g., benzyloxy) typically exhibit higher melting points due to intermolecular interactions.
  • Hydrogen Bonding and Crystal Packing :

    • In 2-methyl-3-(3-methylphenyl)acrylic acid, centrosymmetric dimers form via O–H···O hydrogen bonds, creating an R₂²(8) motif . Similar dimerization is expected for the target compound, with additional interactions from the bromobenzyloxy group.
  • Spectral Data: HRMS and ¹³C NMR data for (S)-3-(4-((3-Bromobenzyl)oxy)phenyl)-2-(2-mercaptoacetamido)propanoic acid (δ 171.5 for CO₂, 157.5 for Ar–C) suggest resonance effects from the bromobenzyloxy group.

Biological Activity

3-(2-((3-Bromobenzyl)oxy)phenyl)acrylic acid, also referred to as 3-{4-[(4-bromobenzyl)oxy]phenyl}acrylic acid, is an organic compound characterized by its molecular formula C18_{18}H18_{18}BrO3_3 and a molecular weight of approximately 333.18 g/mol. This compound features a bromobenzyl ether group attached to a phenyl ring and an acrylic acid moiety, which enhances its electrophilic properties, making it significant in organic synthesis and medicinal chemistry. Recent studies have highlighted its potential biological activities, particularly its anti-inflammatory and anticancer properties.

Anti-Inflammatory Properties

Research indicates that 3-(2-((3-Bromobenzyl)oxy)phenyl)acrylic acid exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Specifically, it has shown selective inhibition of COX-2 with an IC50_{50} value of 6 µM, suggesting its potential as a therapeutic agent for inflammatory diseases .

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro assays revealed that it possesses antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50_{50} values for these cell lines range from 10 to 33 nM, indicating potent activity comparable to established chemotherapeutic agents . Mechanistically, it has been shown to destabilize tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Antioxidant Activity

Additionally, 3-(2-((3-Bromobenzyl)oxy)phenyl)acrylic acid exhibits antioxidant properties that contribute to its protective effects against oxidative stress. This activity is vital in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

The biological activities of 3-(2-((3-Bromobenzyl)oxy)phenyl)acrylic acid are attributed to its interactions with specific molecular targets involved in inflammation and cancer pathways. It likely modulates signaling pathways related to cell proliferation and apoptosis through the inhibition of key enzymes or receptors.

Interaction Studies

In silico studies have supported the pharmacokinetic properties of the compound, indicating its potential as a lead compound for drug development. The presence of the bromine atom enhances electrophilicity, which may facilitate interactions with biological targets .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
3-(2-((3-Bromobenzyl)oxy)phenyl)acrylic acidBromobenzyl ether, acrylic acidAnti-inflammatory, anticancerEnhanced electrophilicity due to bromine
(E)-(3-(4-bromophenyl)acrylic acidAcrylic acid coreModerate anti-inflammatoryLacks ether group
2-[(3-bromobenzyl)oxy]benzoic acidBromobenzyl etherLimited biological dataDifferent carboxylic structure

Case Studies

  • In Vitro Antiproliferative Activity : A study evaluated the antiproliferative effects of various derivatives of acrylic acids on MCF-7 and MDA-MB-231 cell lines. The results indicated that compounds similar to 3-(2-((3-Bromobenzyl)oxy)phenyl)acrylic acid demonstrated significant cytotoxicity with IC50_{50} values comparable to established drugs .
  • Stability Studies : Stability assessments under different pH and oxidative conditions showed that derivatives of this compound maintained their integrity over time, suggesting potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-((3-Bromobenzyl)oxy)phenyl)acrylic acid, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Bromobenzyl ether formation : React 3-bromobenzyl bromide with 2-hydroxyphenylacetic acid under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .

Acrylic acid introduction : Perform a Knoevenagel condensation between the intermediate aldehyde (derived from oxidation of the phenylacetic acid) and malonic acid, using piperidine as a catalyst .

  • Purity Optimization : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallize from ethanol/water. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR to confirm the acrylate double bond (δ ~6.3–7.8 ppm for aromatic protons, δ ~6.1–6.5 ppm for trans-vinylic protons) and benzyloxy linkage .
  • X-ray crystallography : Resolve crystal structure to verify regiochemistry (e.g., monoclinic P21/c space group with unit cell parameters a = 12.5022 Å, b = 8.2690 Å) .
  • FTIR : Confirm carboxylic acid (O–H stretch ~2500–3300 cm⁻¹) and acrylate C=O (~1680 cm⁻¹) .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 3-bromo group enables Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst. Optimize conditions (e.g., DMF/H₂O, 80°C) to minimize debromination. Monitor reaction progress via TLC (silica, UV visualization) .

Advanced Research Questions

Q. How can researchers address challenges in regioselective functionalization of the benzyloxy-phenyl backbone?

  • Methodological Answer :

  • Directed ortho-metalation : Use lithium diisopropylamide (LDA) to deprotonate the ortho position relative to the benzyloxy group, followed by electrophilic quenching (e.g., DMF for formylation) .
  • Controlled bromination : Employ N-bromosuccinimide (NBS) with FeCl₃ as a Lewis acid to direct bromination to the para position of the benzyloxy group .
  • Validation : Compare experimental results with DFT calculations (e.g., Gaussian09, B3LYP/6-31G*) to predict regioselectivity trends .

Q. How should conflicting data between computational models and experimental spectroscopic results be resolved?

  • Methodological Answer :

Re-evaluate computational parameters : Adjust basis sets (e.g., 6-311++G**) or solvent models (PCM for ethanol) to align with experimental conditions .

Dynamic effects : Perform variable-temperature NMR to assess conformational flexibility (e.g., restricted rotation around the acrylate double bond) .

Cross-validate : Use complementary techniques (e.g., X-ray vs. NOESY for stereochemistry) .

Q. What strategies mitigate decomposition during prolonged storage or under reaction conditions?

  • Methodological Answer :

  • Storage : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation .
  • Stabilization : Add radical inhibitors (e.g., BHT) during reactions involving elevated temperatures (>60°C) .
  • Degradation analysis : Use LC-MS to identify byproducts (e.g., debrominated or oxidized derivatives) and adjust reaction parameters accordingly .

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